diethyl {[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene}propanedioate
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Overview
Description
DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by its unique structure, which includes an indole moiety and a malonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE typically involves a multi-step process. One common method includes the condensation of 2,3,6-trimethylindole with diethyl malonate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE
- Methyl 2-{[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylene}malonate
- Ethyl 2-{[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylene}malonate
Uniqueness
DIETHYL 2-{[(2,3,6-TRIMETHYL-1H-INDOL-5-YL)AMINO]METHYLENE}MALONATE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl 2-[[(2,3,6-trimethyl-1H-indol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)10-20-16-9-14-12(4)13(5)21-17(14)8-11(16)3/h8-10,20-21H,6-7H2,1-5H3 |
InChI Key |
UJGSCCYWPVTHGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1C)NC(=C2C)C)C(=O)OCC |
Origin of Product |
United States |
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